molecular formula C11H18O B8536149 4,8-DIMETHYL-3,7-NONADIEN-2-ONE CAS No. 27539-94-2

4,8-DIMETHYL-3,7-NONADIEN-2-ONE

Cat. No.: B8536149
CAS No.: 27539-94-2
M. Wt: 166.26 g/mol
InChI Key: QAFYGHBGWCPRCI-UHFFFAOYSA-N
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Description

4,8-DIMETHYL-3,7-NONADIEN-2-ONE is an organic compound with the molecular formula C11H18O. It is a colorless liquid with a distinct odor and is known for its high reactivity due to the presence of double bonds and multiple methyl groups . This compound is also referred to as this compound and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE can be synthesized through esterification reactions involving nonyl alcohols and methyl or vinyl reagents. The process typically involves dehydration and distillation steps to obtain the desired product .

Industrial Production Methods: In industrial settings, the compound is produced using similar esterification methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,8-DIMETHYL-3,7-NONADIEN-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, fluorescent dyes, and flexible resins.

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-3,7-NONADIEN-2-ONE involves its interaction with molecular targets through its reactive double bonds and carbonyl group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s reactivity allows it to participate in cyclization reactions, forming complex cyclic structures under specific conditions .

Comparison with Similar Compounds

    4,8-Dimethylnona-3,7-dien-2-ol: An alcohol derivative with similar structural features but different reactivity.

    4,8-Dimethylnona-3,7-dienoic acid: An acid derivative with distinct chemical properties.

    4,8-DIMETHYL-3,7-NONADIEN-2-ONE (cis): A stereoisomer with different spatial arrangement.

Uniqueness: this compound stands out due to its high reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

27539-94-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4,8-dimethylnona-3,7-dien-2-one

InChI

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3

InChI Key

QAFYGHBGWCPRCI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)C)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

150 g of 4,8-dimethyl-3,7-nonadien-2-ol, 252.5 g alpha-amylcinnamaldehyde and 16.9 g of aluminum isopropoxide are refluxed for 30 min at 1 mbar. A product/reactant mixture is then distilled over a 15 cm packed column (reflux ratio 1:1). This gives 130 g of the mixture of E- and Z-4,8-dimethyl-3,7-nonadien-2-ol and E- and Z-4,8-dimethyl-3,7-nonadien-2-one . The sum of the two isomers of 4,8-dimethyl-3,7-nonadien-2-ol is 23%, and the sum of the two isomers of 4,8-dimethyl-3,7-nonadien-2-one is 70%.
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aluminum isopropoxide
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 400 parts of mesityl oxide, 100 parts of prenol and 5 parts of 3,3-dimethylacrylic acid is heated for 4 hours at a pressure of 1.9 atmospheres and a temperature of 175°C in a still provided with means for removing water. The water formed is removed azeotropically. The reaction mixture is worked up. 85 parts of 4,8-dimethyl-3,7-nonadien-2-one is obtained. This is equivalent to a yield of 86% of theory at a conversion of 51% based on prenol.
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Synthesis routes and methods IV

Procedure details

800 parts of mesityl oxide, 200 parts of 3-methyl-2-buten-1-ol (prenol) and 2 parts of formic acid are heated at 250°C for 3 hours in a vibrated autoclave holding 2500 parts by volume at a pressure of 60 atmospheres. The reaction mixture is worked up by distillation and gives 190 parts of 4,8-dimethyl-3,7-nonadien-2-one having a boiling point of 60° to 62°C at 0.2 mm. The yield is 78% of theory at a conversion of 63% based on prenol.
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Synthesis routes and methods V

Procedure details

110 parts of 4-methyl-2,4-pentadien-2-yl acetate and 60 parts of prenol are heated with 1.4 parts of 3,3-dimethylacrylic acid at about 180°C for 4 hours in a small pressure column at a pressure of 2 atmospheres, the acetic acid formed being distilled off continuously. Fractional distillation of the reaction product gives 61.8 parts of 4,8-dimethyl-3,7-nonadien-2-one (yield 86% of theory, conversion 62% based on prenol).
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4-methyl-2,4-pentadien-2-yl acetate
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